Cas no 129769-06-8 (methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride)

Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride is a versatile organic compound. It serves as a potent building block in synthetic chemistry due to its unique cyclic structure and functional groups. This compound offers high purity, excellent solubility in organic solvents, and stability under standard reaction conditions, making it a preferred choice for the synthesis of various pharmaceuticals and fine chemicals.
methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride structure
129769-06-8 structure
Product name:methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride
CAS No:129769-06-8
MF:C9H18ClNO2
MW:207.69772195816
MDL:MFCD24566310
CID:1228585
PubChem ID:67791332

methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Piperidinecarboxylic acid, 5,5-dimethyl-, methyl ester, hydrochloride
    • methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride
    • SCHEMBL9192813
    • 5,5-dimethyl pipecolic acid methyl ester hydrochloride
    • DB-386682
    • EN300-8215641
    • 129769-06-8
    • AUTRGUZICYVNCK-UHFFFAOYSA-N
    • MDL: MFCD24566310
    • Inchi: InChI=1S/C9H17NO2.ClH/c1-9(2)5-4-7(10-6-9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H
    • InChI Key: AUTRGUZICYVNCK-UHFFFAOYSA-N
    • SMILES: CC1(CCC(NC1)C(=O)OC)C.Cl

Computed Properties

  • Exact Mass: 207.10274
  • Monoisotopic Mass: 207.1026065g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • PSA: 38.33

methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-8215641-10.0g
methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride
129769-06-8 95.0%
10.0g
$8110.0 2025-03-21
Enamine
EN300-8215641-5g
methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride
129769-06-8 95%
5g
$5470.0 2023-09-02
Enamine
EN300-8215641-1g
methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride
129769-06-8 95%
1g
$1887.0 2023-09-02
Aaron
AR0284FD-250mg
methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride
129769-06-8 95%
250mg
$1308.00 2025-02-15
Enamine
EN300-8215641-0.5g
methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride
129769-06-8 95.0%
0.5g
$1472.0 2025-03-21
Enamine
EN300-8215641-1.0g
methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride
129769-06-8 95.0%
1.0g
$1887.0 2025-03-21
Enamine
EN300-8215641-0.25g
methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride
129769-06-8 95.0%
0.25g
$933.0 2025-03-21
Enamine
EN300-8215641-5.0g
methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride
129769-06-8 95.0%
5.0g
$5470.0 2025-03-21
Enamine
EN300-8215641-10g
methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride
129769-06-8 95%
10g
$8110.0 2023-09-02
Enamine
EN300-8215641-2.5g
methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride
129769-06-8 95.0%
2.5g
$3696.0 2025-03-21

Additional information on methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride

Methyl 5,5-dimethylpiperidine-2-carboxylate Hydrochloride: Applications and Research Insights

Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride (CAS No. 129769-06-8) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers. This compound, characterized by its hydrochloride salt form, integrates a piperidine ring with dimethyl substitution at the 5-position and a methyl ester group at the 2-position, making it a versatile intermediate in synthetic chemistry and drug development.

The chemical structure of methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride imparts several advantageous properties that make it valuable in medicinal chemistry. The presence of the piperidine core is particularly noteworthy, as it is a common motif in biologically active molecules, contributing to favorable pharmacokinetic profiles. Additionally, the dimethylation at the 5-position enhances lipophilicity, which can improve membrane permeability and oral bioavailability. The ester functionality at the 2-position provides a reactive site for further chemical modifications, enabling the synthesis of more complex derivatives.

In recent years, there has been growing interest in exploring the potential of methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride as a building block in the development of novel therapeutic agents. Its structural features have been leveraged in the design of compounds targeting various biological pathways. For instance, studies have demonstrated its utility in creating inhibitors of enzymes involved in inflammatory responses and metabolic disorders. The compound’s ability to modulate receptor activity has also been investigated, particularly in the context of central nervous system (CNS) drugs.

One of the most compelling aspects of methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride is its role in peptidomimetics—a class of molecules designed to mimic peptide sequences while avoiding their limitations. The piperidine ring serves as an excellent scaffold for mimicking peptide bonds, while the ester group allows for selective functionalization. This has led to the development of potent and selective inhibitors that exhibit improved pharmacological properties compared to their peptide counterparts. Such advancements are particularly relevant in oncology and immunology, where peptidomimetics have shown promise.

The synthesis of methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride has also been optimized for scalability and efficiency. Modern synthetic methodologies have enabled the production of this compound in high yields with minimal byproducts. Techniques such as catalytic hydrogenation and nucleophilic substitution have been employed to streamline the synthetic route. These improvements have made it more feasible to incorporate this compound into large-scale drug discovery programs.

From a computational chemistry perspective, virtual screening techniques have been utilized to identify potential hits based on the scaffold of methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride. These approaches leverage machine learning algorithms to predict binding affinities and identify lead compounds for further optimization. The integration of such computational methods with experimental validation has accelerated the drug discovery process significantly.

The pharmacological profile of derivatives derived from methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride continues to be an area of active investigation. Preclinical studies have highlighted its potential as an adjuvant in combination therapies, particularly in oncology where it has shown synergistic effects with existing chemotherapeutic agents. Additionally, its role in modulating neurotransmitter receptors has sparked interest among researchers developing treatments for neurodegenerative diseases.

The regulatory landscape for compounds like methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride is also evolving. Regulatory agencies are increasingly recognizing the importance of intermediates that can enhance drug development efficiency. This has led to streamlined approval processes for such compounds when used in research or clinical trials under appropriate guidelines.

In conclusion, methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride represents a valuable asset in pharmaceutical research due to its structural versatility and functional reactivity. Its applications span across multiple therapeutic areas, from oncology to CNS disorders, and its synthetic accessibility ensures its continued relevance in drug discovery pipelines. As research progresses, it is anticipated that new derivatives and applications will emerge, further solidifying its importance in medicinal chemistry.

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